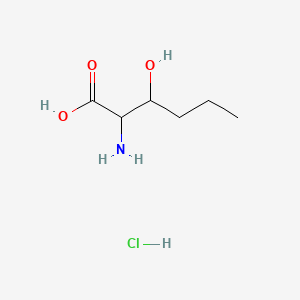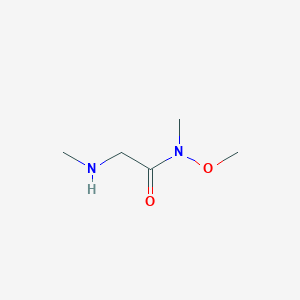![molecular formula C13H18ClF2NO B13490752 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethoxyphenylmethyl Group: This step involves the reaction of the piperidine ring with a difluoromethoxyphenylmethyl halide under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine nitrogen.
Scientific Research Applications
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxyphenylmethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Methoxy)phenyl]methyl}piperidine hydrochloride
- 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
- 4-{[4-(Chloromethoxy)phenyl]methyl}piperidine hydrochloride
Uniqueness
4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which can influence its chemical properties, biological activity, and pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18ClF2NO |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
4-[[4-(difluoromethoxy)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H17F2NO.ClH/c14-13(15)17-12-3-1-10(2-4-12)9-11-5-7-16-8-6-11;/h1-4,11,13,16H,5-9H2;1H |
InChI Key |
RIGOSPBXADFTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)OC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


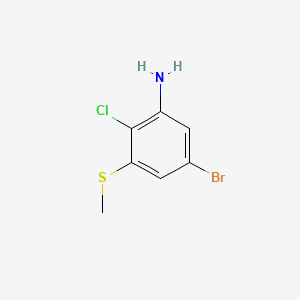

![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
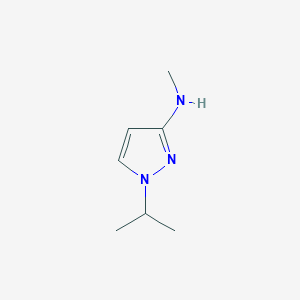
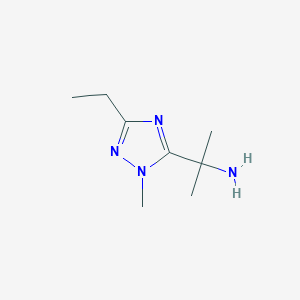
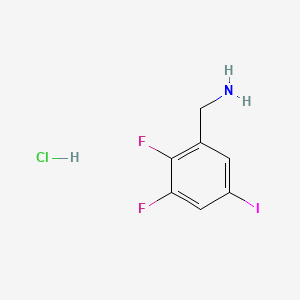
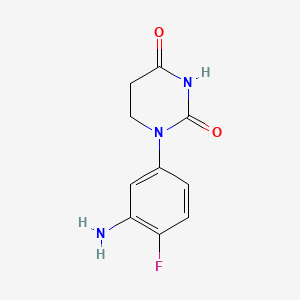
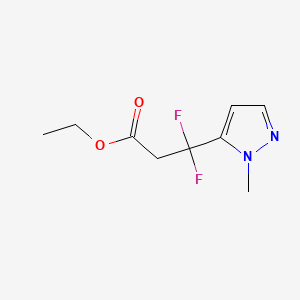
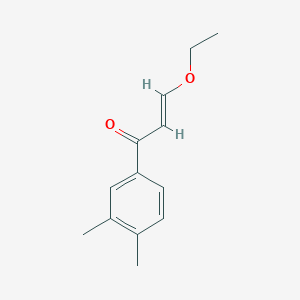
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
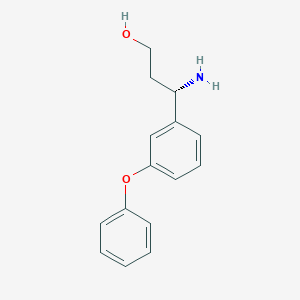
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
